
8-O-Acetylharpagide
Übersicht
Beschreibung
Synthesis Analysis
8-O-Acetylharpagide has been isolated from several extracts of Oxera coronata using HPLC-ELSD (evaporative light scattering detector) and centrifugal partition chromatography (CPC) . The HPLC method was validated for precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy .Molecular Structure Analysis
The structure of 8-O-Acetylharpagide was identified by spectroscopic methods . The molecular formula of 8-O-Acetylharpagide is C17H26O11 .Chemical Reactions Analysis
8-O-Acetylharpagide has been characterized as an ecdysteroid agonist in a transactivation assay using beta-galactosidase as the reporter gene regulated by ecdysteroid response elements . It has also been found to suppress senescence-related phenotypes in old human dermal fibroblasts .Physical And Chemical Properties Analysis
The molecular weight of 8-O-Acetylharpagide is 406.4 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anti-Tumor Properties
8-O-Acetylharpagide has been found to possess anti-tumor properties . It’s one of the main active components of the herb Ajuga decumbens, which is used in traditional medicine for its various therapeutic properties .
Anti-Viral Activities
In addition to its anti-tumor properties, 8-O-Acetylharpagide also exhibits anti-viral activities . This makes it a potential candidate for the development of new antiviral drugs .
Anti-Inflammatory Effects
8-O-Acetylharpagide has anti-inflammatory effects . This property could be beneficial in the treatment of various inflammatory diseases .
Pharmacokinetics in Animal Models
Studies have been conducted to understand the pharmacokinetics of 8-O-Acetylharpagide in mouse blood . These studies can provide valuable information for the development of drugs based on 8-O-Acetylharpagide .
Treatment of Acute Lung Injury
Research indicates that 8-O-Acetylharpagide can protect mice from Staphylococcus Aureus-induced acute lung injury by inhibiting the NF-κB signaling pathway . This suggests a potential therapeutic application of 8-O-Acetylharpagide in the treatment of acute lung injury .
Suppression of Senescence Associated Biomarkers
The alcohol extract of Ajuga taiwanensis, which contains 8-O-Acetylharpagide, has been found to suppress senescence associated biomarkers in old human dermal fibroblasts . This suggests a potential application of 8-O-Acetylharpagide in anti-aging treatments .
Wirkmechanismus
Target of Action
8-O-Acetylharpagide is an iridoid isolated from Ajuga reptans . It has been found to have antitumoral , antiviral , antibacterial , and anti-inflammatory activities . It also has a biological activity on isolated smooth muscle preparations from guinea pig .
Mode of Action
Its antitumoral, antiviral, antibacterial, and anti-inflammatory activities suggest that it may interact with targets involved in cell proliferation, viral replication, bacterial growth, and inflammatory response .
Biochemical Pathways
Given its range of activities, it is likely that it affects multiple pathways involved in cell growth, viral replication, bacterial growth, and inflammation .
Pharmacokinetics
8-O-Acetylharpagide has been studied in mice, where it was found to be quickly absorbed after oral administration . The bioavailability of 8-O-Acetylharpagide was found to be 10.8%, and it was found to have a significant first pass effect after oral administration . This suggests that the compound is metabolized in the liver before it reaches systemic circulation .
Result of Action
The result of 8-O-Acetylharpagide’s action is a reduction in tumor growth, viral replication, bacterial growth, and inflammation . This is likely due to its interaction with targets involved in these processes .
Action Environment
The action of 8-O-Acetylharpagide can be influenced by various environmental factors. For example, the stability of 8-O-Acetylharpagide in blood was analyzed by storing the samples under different conditions: short-term storage (2 h at room temperature), long-term storage (−20 °C, 30 days), and after freezing and thawing (−20 °C to room temperature) . These factors can affect the stability of the compound and thus its efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFTUQNGDROXEZ-XBDCZORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346466 | |
| Record name | 8-Acetylharpagide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-O-Acetylharpagide | |
CAS RN |
6926-14-3 | |
| Record name | 8-O-Acetylharpagide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetylharpagide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



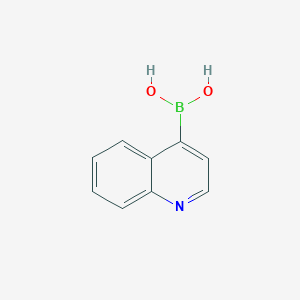
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

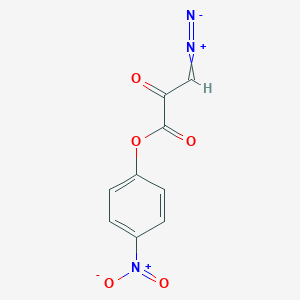
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)


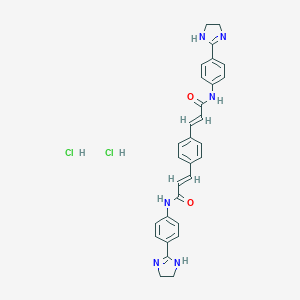
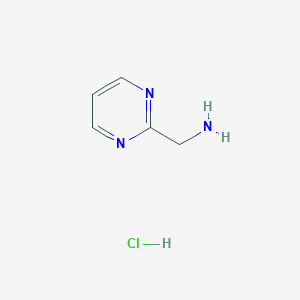

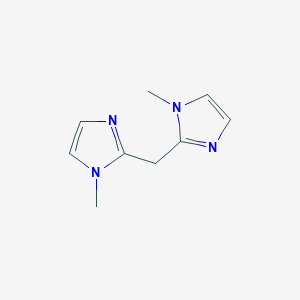

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)